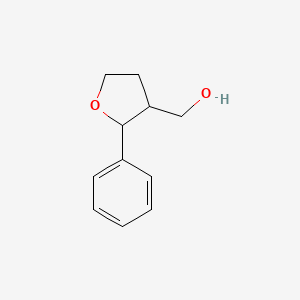

(2-Phenyloxolan-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

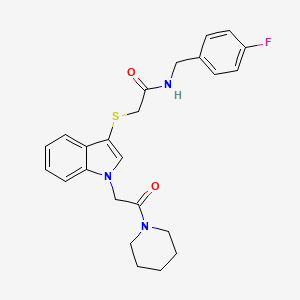

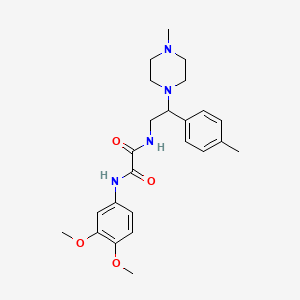

(2-Phenyloxolan-3-yl)methanol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used in various applications, including as a reagent in chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, methanol itself undergoes various reactions. For instance, methanol can be produced via CO2 hydrogenation . It can also be converted to other products, such as urea and other chemicals .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One application involves the use of (2-Phenyloxolan-3-yl)methanol derivatives in asymmetric synthesis. For instance, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, a related compound, has been synthesized and used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is controlled by bidentate chelation-controlled alkylation of glycolate enolate, demonstrating the compound's utility in stereocontrolled synthesis (Jung, Ho, & Kim, 2000).

Catalysis

This compound derivatives have also found applications in catalysis. For example, in the enantioselective epoxidation of α,β-enones, a synthesized derivative, (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst. This process achieved high yields and enantioselectivities at room temperature, showcasing the potential of these compounds in catalytic applications (Lu, Xu, Liu, & Loh, 2008).

Material Science

In material science, research has focused on the condensation of glycerol with benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as potential novel platform chemicals, especially [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Additional Research Applications

Other research includes exploring the impact of methanol on lipid dynamics in biological and synthetic membranes, indicating a broader scope of applications in biological and chemical studies (Nguyen et al., 2019). Additionally, various synthetic routes and mechanisms have been explored for compounds related to this compound, further expanding its potential in chemical synthesis (Reddy et al., 2012).

Zukünftige Richtungen

While specific future directions for (2-Phenyloxolan-3-yl)methanol are not available in the search results, the field of methanol production is advancing. For instance, there is ongoing research into the use of methanotrophs for methanol production , and the development of new catalysts for the conversion of methane to methanol . These advancements could potentially impact the production and use of this compound in the future.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain bacteria in the soil environment, known as methylotrophs, can utilize methanol, a related compound, as a carbon source . The presence of these bacteria could potentially influence the action of (2-Phenyloxolan-3-yl)methanol in the environment.

Eigenschaften

IUPAC Name |

(2-phenyloxolan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWVYVXVUJXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)